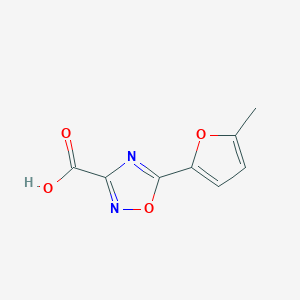

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H6N2O4 |

|---|---|

Molecular Weight |

194.14 g/mol |

IUPAC Name |

5-(5-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |

InChI Key |

LFFJVIHRPWOAHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization of Amidoximes with Carboxylic Acids or Derivatives

A well-established method for preparing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under dehydrating conditions. The amidoxime is typically prepared from the corresponding nitrile precursor.

- Step 1: Synthesis of amidoxime from 5-methylfuran-2-carbonitrile by reaction with hydroxylamine hydrochloride.

- Step 2: Cyclodehydration of the amidoxime with a carboxylic acid derivative (e.g., 3-carboxylic acid or its activated form) to form the 1,2,4-oxadiazole ring.

This method requires careful control of reaction conditions such as temperature, solvent, and dehydrating agent (e.g., phosphorus oxychloride, carbodiimides) to ensure ring closure and avoid side reactions.

One-Pot Synthesis Using Functionalized Isocyanides and Carboxylic Acids

Recent advances have introduced one-pot synthetic strategies that streamline access to 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazoles with appropriate modifications. According to Matheau-Raven and Dixon (2022), a one-pot synthesis strategy involves:

- Reacting carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) to form oxadiazole intermediates.

- Followed by copper-catalyzed C–H functionalization or arylation to introduce substituents.

Though their work primarily focuses on 1,3,4-oxadiazoles, the approach demonstrates the potential for efficient synthesis of substituted oxadiazoles from readily available carboxylic acids, which could be adapted to 1,2,4-oxadiazole systems with heteroaryl substituents such as 5-methylfuran.

Detailed Preparation Protocol (Hypothetical Based on Literature)

| Step | Reagents and Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 5-Methylfuran-2-carbonitrile + hydroxylamine hydrochloride, base (e.g., NaOH), ethanol, reflux | Amidoxime formation | Typically 4-6 hours; monitored by TLC |

| 2 | Amidoxime + 3-carboxylic acid chloride or activated ester + dehydrating agent (e.g., POCl3), solvent (e.g., dichloromethane), reflux | Cyclodehydration to 1,2,4-oxadiazole | Reaction time 3-8 hours; temperature control critical |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Confirmed by NMR, IR, MS |

Solubility and Formulation Data

From GLP Bio (2023), the compound 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (a close analog) has documented solubility and formulation parameters useful for handling and further biological testing:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution volume (mL) | 7.807 | 39.0351 | 78.0701 |

| 5 mM solution volume (mL) | 1.5614 | 7.807 | 15.614 |

| 10 mM solution volume (mL) | 0.7807 | 3.9035 | 7.807 |

In vivo formulation involves dissolving the compound in DMSO followed by dilution with PEG300, Tween 80, and water or corn oil to ensure clarity and stability.

Research Findings and Optimization

- The one-pot method reported by Matheau-Raven et al. (2022) significantly reduces the number of steps required to synthesize substituted oxadiazoles, improving yields and operational simplicity.

- Optimization of reaction temperature (up to 80 °C) and solvent choice (e.g., 1,4-dioxane) enhances conversion rates.

- Copper(I) iodide with 1,10-phenanthroline as a ligand provides efficient catalysis for post-oxadiazole arylation.

- The method tolerates a wide range of substituents, including heteroaryl groups like furan, which supports the feasibility of synthesizing 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Classical Amidoxime Cyclization | One-Pot NIITP Method |

|---|---|---|

| Starting Materials | Amidoxime + Acid derivative | Carboxylic acid + NIITP + Aryl iodide |

| Reaction Time | Several hours per step | ~3 hours (oxadiazole formation) + arylation |

| Catalyst | Dehydrating agents (POCl3, carbodiimides) | Copper(I) iodide/phenanthroline |

| Temperature | Reflux conditions | 50-80 °C |

| Yield | Moderate to good (50-80%) | Good to excellent (60-85%) |

| Substrate Scope | Limited by amidoxime availability | Broad, including heteroaryl acids |

| Advantages | Established, straightforward | One-pot, fewer steps, flexible |

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products

Oxidation: Furanones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 1,2,4-oxadiazole-3-carboxylic acid derivatives, highlighting structural variations, synthesis routes, and biological relevance:

Structural and Functional Insights:

Substituent Effects: Electron-Donating Groups (e.g., 5-methylfuran, methoxyphenyl): Enhance aromatic π-stacking and solubility. The methylfuran group may improve membrane permeability compared to purely phenyl-based analogs . Electron-Withdrawing Groups (e.g., cyano): Increase electrophilicity, favoring covalent interactions with biological targets (e.g., cysteine proteases) .

Synthetic Routes :

- Most analogs are synthesized via ester hydrolysis of preformed oxadiazole carboxylates (e.g., ethyl esters) under basic conditions (e.g., KOH/EtOH) .

- Substituent introduction typically occurs during cyclization steps, such as Biginelli-like reactions for fused heterocycles .

Biological Relevance: Oxadiazole derivatives exhibit DNA gyrase inhibition (e.g., 5-aryl analogs with IC₅₀ values ~1.2 µM against E. coli ).

Biological Activity

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1342487-91-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.

Overview of Biological Activities

The 1,2,4-oxadiazole moiety is known for its diverse biological activities. Compounds containing this structure have been reported to exhibit various pharmacological effects, including:

- Anticancer Activity : Many derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit inflammatory pathways.

- Antimicrobial Properties : The oxadiazole derivatives have demonstrated activity against a range of pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of compounds incorporating the oxadiazole framework were evaluated for their cytotoxicity against multiple cancer cell lines. Notably:

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Compound 1 | HeLa (cervical cancer) | 92.4 |

| Compound 2 | OVXF 899 (ovarian cancer) | 2.76 |

| Compound 3 | PXF 1752 (pleural mesothelioma) | 9.27 |

These results indicate that modifications to the oxadiazole structure can enhance anticancer activity significantly .

Anti-inflammatory and Antimicrobial Activities

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. Research has shown that certain compounds can inhibit cyclooxygenases (COX-1 and COX-2), key enzymes involved in inflammation . Additionally, some derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can lead to enhanced potency and selectivity for specific biological targets. For example:

- Substituents on the furan ring can influence the compound's lipophilicity and interaction with cellular targets.

- The introduction of different functional groups has been shown to improve selectivity against specific cancer cell lines .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated a series of novel 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The results indicated that some compounds exhibited IC₅₀ values in the low micromolar range, demonstrating significant potential as anticancer agents . -

Anti-inflammatory Activity :

Another investigation focused on the anti-inflammatory effects of selected oxadiazole derivatives. The study found that certain compounds effectively reduced inflammatory markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of furan-2-carboxylic acid hydrazide derivatives. A typical approach involves reacting the hydrazide with a nitrile source under acidic conditions to form the 1,2,4-oxadiazole ring. For example, furan-2-carbohydrazide derivatives have been cyclized using reagents like cyanogen bromide (BrCN) or trichloromethyl chloroformate (TCF) to yield oxadiazoles . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised.

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methyl group on furan at δ ~2.3 ppm for H; oxadiazole carbonyl at ~165–170 ppm for C).

- IR : Stretching vibrations for oxadiazole (C=N at ~1600 cm) and carboxylic acid (O-H at ~2500–3300 cm, C=O at ~1700 cm).

- X-ray crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) can resolve bond lengths and angles, as demonstrated for related oxadiazole-carboxylic acid derivatives (e.g., C–C bond precision of ±0.003 Å) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Substituent variation : Modify the furan methyl group (e.g., replace with halogen, alkyl chains) or the oxadiazole carboxylic acid (e.g., esterification, amidation). For example, methyl ester derivatives (e.g., methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) can be synthesized to assess lipophilicity effects .

- Biological assays : Test modified derivatives in enzyme inhibition (e.g., kinase or protease assays) or cytotoxicity screens (e.g., MTT assay against cancer cell lines). Compare IC values to correlate substituent effects with activity .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction can clarify ambiguities in tautomeric forms or regiochemistry. For example, in related oxadiazole-carboxylic acids, crystallography confirmed the planar arrangement of the oxadiazole ring and hydrogen-bonding interactions between carboxylic acid groups (O–H···N/O distances ~2.6–2.8 Å). Such data can validate computational models (e.g., DFT calculations) and correct misinterpretations from NMR/IR alone .

Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC over 24–72 hours.

- Metabolic stability : Use liver microsome assays (human or rodent) with NADPH cofactors to assess cytochrome P450-mediated breakdown.

- Thermal stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Data Contradictions and Resolution

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

- Methodological Answer : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like H-C HSQC or COSY to resolve spin-spin couplings. If discrepancies persist, compare with literature data for structurally analogous compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, where substituent effects on chemical shifts are well-documented) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.